molecular formula C13H5Br2NO3 B11952130 2,7-Dibromo-4-nitro-9h-fluoren-9-one CAS No. 1785-04-2

2,7-Dibromo-4-nitro-9h-fluoren-9-one

Katalognummer: B11952130
CAS-Nummer: 1785-04-2
Molekulargewicht: 382.99 g/mol
InChI-Schlüssel: PUTIIWOMKYLKOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Dibromo-4-nitro-9h-fluoren-9-one is an organic compound with the molecular formula C13H6Br2NO3 It is a derivative of fluorenone, characterized by the presence of bromine and nitro groups at specific positions on the fluorenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-4-nitro-9h-fluoren-9-one typically involves the bromination and nitration of fluorenone derivatives. One common method includes the bromination of fluorenone using bromine in the presence of a catalyst, followed by nitration with nitric acid. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Dibromo-4-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the fluorenone core.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of various substituted fluorenone derivatives.

    Reduction: Formation of 2,7-dibromo-4-amino-9h-fluoren-9-one.

    Oxidation: Formation of higher oxidation state fluorenone derivatives.

Wissenschaftliche Forschungsanwendungen

2,7-Dibromo-4-nitro-9h-fluoren-9-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 2,7-Dibromo-4-nitro-9h-fluoren-9-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can facilitate electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,7-Dibromo-9-fluorenone: Lacks the nitro group, making it less reactive in certain redox reactions.

    2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains additional methyl groups, altering its steric and electronic properties.

    2,7-Dibromo-9,9-dimethyl-9H-xanthene: Features a different core structure, impacting its chemical behavior.

Uniqueness

2,7-Dibromo-4-nitro-9h-fluoren-9-one is unique due to the combination of bromine and nitro groups on the fluorenone core

Eigenschaften

CAS-Nummer

1785-04-2

Molekularformel

C13H5Br2NO3

Molekulargewicht

382.99 g/mol

IUPAC-Name

2,7-dibromo-4-nitrofluoren-9-one

InChI

InChI=1S/C13H5Br2NO3/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(12(8)10)16(18)19/h1-5H

InChI-Schlüssel

PUTIIWOMKYLKOX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C2C(=CC(=C3)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.